Cilofexor

Vue d'ensemble

Description

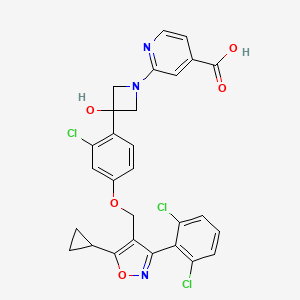

Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .

Molecular Structure Analysis

Cilofexor belongs to the class of organic compounds known as phenylazetidines. These are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . The molecular formula of Cilofexor is C28H22Cl3N3O5 .

Physical And Chemical Properties Analysis

Cilofexor is a solid compound. Its molecular weight is 586.85 g/mol .

Applications De Recherche Scientifique

Treatment of Primary Sclerosing Cholangitis (PSC)

Cilofexor is being used in the treatment of Primary Sclerosing Cholangitis (PSC), a chronic progressive liver disease leading to biliary fibrosis and cirrhosis . In a phase 2 study, Cilofexor demonstrated significant improvements in liver biochemistry and markers of cholestasis in patients with PSC . The phase 3 PRIMIS trial is currently underway to evaluate whether Cilofexor reduces the risk of fibrosis progression compared with placebo .

Improvement of Cholestatic Liver Injury

Cilofexor has shown potential in improving cholestatic liver injury. In the Mdr2/Abcb4 knockout (-/-) mouse model of sclerosing cholangitis, Cilofexor treatment improved serum levels of aspartate aminotransferase, alkaline phosphatase as well as BAs . Hepatic fibrosis was improved, as reflected by the reduced picrosirius red-positive area and hydroxyproline content in liver sections of cilofexor-treated mice .

Reduction of Fibrosis and Steatosis in NASH

In rat models and human clinical trials of Non-alcoholic Steatohepatitis (NASH), Cilofexor has been shown to reduce fibrosis and steatosis . This suggests its potential application in the treatment of NASH.

Research in Cell Biology

Cilofexor is also used in cell biology research. Cells expressing the fusion protein for 48 hours after transfection were split into microscope chambers and grown in medium supplemented with Cilofexor . This suggests its use in studying the effects of FXR agonists at a cellular level.

Mécanisme D'action

Target of Action

Cilofexor primarily targets the farnesoid X receptor (FXR) , a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism . FXR plays a crucial role in maintaining liver and metabolic health by modulating the expression of genes involved in these pathways.

Mode of Action

Cilofexor acts as an agonist of FXR. Upon binding to FXR, cilofexor activates the receptor, leading to the transcription of FXR target genes. This activation results in the suppression of bile acid synthesis, increased bile acid transport, and improved lipid metabolism . The interaction between cilofexor and FXR also reduces inflammation and fibrosis in the liver .

Biochemical Pathways

The activation of FXR by cilofexor affects several biochemical pathways:

- Bile Acid Metabolism : FXR activation decreases the synthesis of bile acids by downregulating the enzyme CYP7A1, which is responsible for converting cholesterol to bile acids .

- Lipid Metabolism : FXR activation enhances lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis .

- Glucose Metabolism : FXR activation improves glucose homeostasis by modulating the expression of genes involved in gluconeogenesis and glycogen synthesis .

Pharmacokinetics

Cilofexor’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Cilofexor is orally administered and absorbed in the gastrointestinal tract .

- Distribution : It is distributed throughout the body, with a significant concentration in the liver, its primary site of action .

- Metabolism : Cilofexor undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .

- Excretion : The compound and its metabolites are excreted via the biliary and renal routes .

These properties contribute to cilofexor’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of cilofexor’s action include:

- Reduction in Liver Fibrosis : By activating FXR, cilofexor reduces the expression of pro-fibrotic genes and decreases liver fibrosis .

- Improvement in Liver Function : Cilofexor improves liver function by reducing inflammation and promoting bile acid homeostasis .

- Decreased Hepatic Steatosis : The activation of FXR leads to a reduction in hepatic fat accumulation, thereby decreasing steatosis .

Action Environment

Environmental factors can influence cilofexor’s action, efficacy, and stability:

- Diet : High-fat diets can affect the metabolism and efficacy of cilofexor by altering bile acid and lipid metabolism .

- Co-administration with Other Drugs : Drugs that induce or inhibit cytochrome P450 enzymes can impact cilofexor’s metabolism and bioavailability .

- Liver Health : The presence of liver disease can affect the distribution and metabolism of cilofexor, potentially altering its therapeutic effects .

Orientations Futures

Cilofexor is currently being evaluated in clinical trials for the treatment of NAFLD, NASH, and PSC . The phase 3 PRIMIS study is the largest randomized, double-blind, placebo-controlled trial in PSC to date and will allow for robust evaluation of the efficacy and safety of Cilofexor in noncirrhotic patients with large-duct PSC . Furthermore, Cilofexor has shown significant improvements in liver biochemistry and markers of cholestasis in patients with PSC in a phase 2 study .

Propriétés

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cilofexor | |

CAS RN |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)